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molecular formula C9H10N2O4 B1598744 8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine CAS No. 81864-62-2

8-nitro-3,4-dihydro-2H-1,5-benzodioxepin-7-amine

Cat. No. B1598744
M. Wt: 210.19 g/mol
InChI Key: AFALZDMHQHIVNC-UHFFFAOYSA-N
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Patent
US04599347

Procedure details

10.2 g of 7-amino-8-nitro-3,4-dihydro-2H-1,5-benzodioxepine were hydrogenated in 500 ml of methanol with Raney-nickel. After separating the catalyst, the solution was evaporated and the residue was recrystallized from ethyl acetate/petroleum either (low boiling). 7.7 g of 3,4-dihydro-2H-1,5-benzodioxepine-7,8-diamine (88.0% of theory) of melting point 97°-102° C. were obtained.
Quantity
10.2 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:12]([N+:13]([O-])=O)=[CH:11][C:5]2[O:6][CH2:7][CH2:8][CH2:9][O:10][C:4]=2[CH:3]=1>CO.[Ni]>[O:6]1[C:5]2[CH:11]=[C:12]([NH2:13])[C:2]([NH2:1])=[CH:3][C:4]=2[O:10][CH2:9][CH2:8][CH2:7]1

Inputs

Step One
Name
Quantity
10.2 g
Type
reactant
Smiles
NC1=CC2=C(OCCCO2)C=C1[N+](=O)[O-]
Step Two
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Ni]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After separating the catalyst
CUSTOM
Type
CUSTOM
Details
the solution was evaporated
CUSTOM
Type
CUSTOM
Details
the residue was recrystallized from ethyl acetate/petroleum either (low boiling)

Outcomes

Product
Name
Type
product
Smiles
O1CCCOC2=C1C=C(C(=C2)N)N
Measurements
Type Value Analysis
AMOUNT: MASS 7.7 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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